![molecular formula C8H6ClN3O2 B8760993 2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 918484-83-0](/img/structure/B8760993.png)
2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
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Overview
Description
2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolopyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features and biological activities.
Quinolinyl-pyrazoles: Compounds that share the pyrazole ring but differ in the fused ring system.
1H-Pyrazolo[3,4-b]pyridines: Isomeric forms that have been extensively studied for their medicinal properties.
Uniqueness
2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid stands out due to the presence of the chlorine atom and the acetic acid moiety, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
918484-83-0 |
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Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(3-chloropyrazolo[3,4-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
VXALCVZWISSVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2N=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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